molecular formula C6H4BF3O2 B150958 2,3,4-Trifluorophenylboronic acid CAS No. 226396-32-3

2,3,4-Trifluorophenylboronic acid

Cat. No.: B150958
CAS No.: 226396-32-3
M. Wt: 175.9 g/mol
InChI Key: CLGIPVVEERQWSQ-UHFFFAOYSA-N
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Description

2,3,4-Trifluorophenylboronic acid is a useful research compound. Its molecular formula is C6H4BF3O2 and its molecular weight is 175.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Analysis of Global Trends in 2,4-D Herbicide Toxicity Studies

This research provides a comprehensive scientometric review of studies on 2,4-D herbicide toxicity. It focuses on the mutagenicity and toxicology of 2,4-D, using Web of Science data to summarize and quantitatively visualize the development of this field. The review highlights the significant contributions from the USA, Canada, and China in this research area, with studies often focused on occupational risk, neurotoxicity, resistance or tolerance to herbicides, especially in aquatic species, and molecular imprinting techniques (Zuanazzi, Ghisi, & Oliveira, 2020).

2. Trifluoromethanesulfonic Acid in Organic Synthesis

Trifluoromethanesulfonic acid, though not the same as 2,3,4-Trifluorophenylboronic acid, is closely related due to the presence of fluorinated components. The review discusses its use in electrophilic aromatic substitution reactions, formation of carbon–carbon and carbon–heteroatom bonds, isomerizations, syntheses of carboand heterocyclic structures, and more. Its high protonating power and low nucleophilicity make it a versatile reagent in synthesizing new organic compounds (Kazakova & Vasilyev, 2017).

3. Microbial Degradation of Polyfluoroalkyl Chemicals

This review focuses on the environmental biodegradability studies of polyfluoroalkyl chemicals, which are related to this compound due to the presence of fluorine. It discusses the degradation pathways, half-lives of precursors, defluorination potential, and degradation intermediates and products, providing an updated knowledge on quantitative and qualitative relationships between precursors and perfluoroalkyl carboxylic and sulfonic acids (Liu & Avendaño, 2013).

Safety and Hazards

2,3,4-Trifluorophenylboronic acid is harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is advised .

Mechanism of Action

Target of Action

2,3,4-Trifluorophenylboronic Acid is primarily used as a reactant in organic synthesis . Its primary targets are the molecules it reacts with in these synthetic processes. The specific targets can vary depending on the reaction, but they often include various organic compounds that can undergo cross-coupling reactions .

Mode of Action

The compound interacts with its targets through a process known as the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed coupling reaction that allows for the formation of carbon-carbon bonds. In this reaction, this compound acts as a boron reagent, which reacts with a halide or pseudohalide partner in the presence of a base and a palladium catalyst .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is a key pathway affected by this compound. This reaction is widely used in organic chemistry for the synthesis of various biologically active compounds . The downstream effects of this pathway can vary greatly depending on the specific compounds being synthesized.

Pharmacokinetics

Like other boronic acids, it is likely to have good bioavailability due to its ability to form reversible covalent bonds with biological molecules .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific reactions it is used in. As a reactant in the Suzuki-Miyaura cross-coupling reaction, it can contribute to the synthesis of a wide range of organic compounds . These compounds can have various effects depending on their structure and function.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction requires a base and a palladium catalyst, and the reaction efficiency can be affected by the choice of these components . Additionally, the reaction is typically performed under controlled temperature conditions .

Biochemical Analysis

Biochemical Properties

They are often used as reactants in the preparation of arylated carbonyl compounds via conjugate addition reactions .

Temporal Effects in Laboratory Settings

There is currently no specific information available on the temporal effects of 2,3,4-Trifluorophenylboronic acid in laboratory settings. It is known that the compound has a melting point of 229-235 °C .

Properties

IUPAC Name

(2,3,4-trifluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BF3O2/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLGIPVVEERQWSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)F)F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60382556
Record name 2,3,4-Trifluorophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60382556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

226396-32-3
Record name 2,3,4-Trifluorophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60382556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4-Trifluorobenzeneboronic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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